molecular formula C13H7Cl3N2O3S B1662983 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide

2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide

Cat. No.: B1662983
M. Wt: 377.6 g/mol
InChI Key: JCXZHFCBNFFHRC-UHFFFAOYSA-N
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Description

FBPase-1 inhibitor-1 is a compound known for its role as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase-1). This enzyme is crucial in the gluconeogenesis pathway, which is responsible for the production of glucose from non-carbohydrate sources. By inhibiting FBPase-1, this compound can regulate glucose levels in the body, making it a potential therapeutic agent for conditions such as type 2 diabetes .

Mechanism of Action

Target of Action

The primary target of 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.

Mode of Action

It is known to interact with its target, fructose-1,6-bisphosphatase 1 . The interaction between the compound and its target may result in changes to the enzyme’s activity, potentially influencing the gluconeogenesis pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

FBPase-1 inhibitor-1 can be synthesized through a series of chemical reactions involving the formation of benzoxazole benzenesulfonamides. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of FBPase-1 inhibitor-1 involves scaling up the synthetic route mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is then purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

FBPase-1 inhibitor-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of FBPase-1 inhibitor-1 with modified functional groups. These derivatives can have different biological activities and properties .

Scientific Research Applications

FBPase-1 inhibitor-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.

    Biology: Helps in understanding the regulation of gluconeogenesis and glucose metabolism.

    Medicine: Potential therapeutic agent for type 2 diabetes by regulating glucose levels.

    Industry: Used in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

FBPase-1 inhibitor-1 is unique due to its high specificity and potency as an allosteric inhibitor of FBPase-1. Similar compounds include:

These compounds share similar therapeutic applications but differ in their chemical structures, binding modes, and pharmacokinetic properties.

Properties

IUPAC Name

2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3S/c14-7-2-4-11-10(5-7)17-13(21-11)18-22(19,20)12-6-8(15)1-3-9(12)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXZHFCBNFFHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide
Reactant of Route 2
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide
Reactant of Route 3
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide
Reactant of Route 4
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide
Reactant of Route 5
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide
Reactant of Route 6
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide

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